molecular formula C12H12N2O B12892769 2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide CAS No. 33061-44-8

2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide

Cat. No.: B12892769
CAS No.: 33061-44-8
M. Wt: 200.24 g/mol
InChI Key: VHAODFHLTRFTFG-UHFFFAOYSA-N
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Description

2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide is an organic compound that features a pyrrole ring attached to a phenyl group, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide typically involves the reaction of 4-bromoacetophenone with pyrrole in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the pyrrole ring. The resulting intermediate is then subjected to an amidation reaction with acetamide to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

The search results do not contain information about the applications of the compound "2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide." However, the search results do provide information on the applications of the related compound "N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide".

Scientific Research Applications of N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide

N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide has applications in several scientific fields:

  • Medicinal Chemistry This compound has demonstrated anticancer and antimicrobial properties.
  • Materials Science It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, because of its ability to undergo polymerization.
  • Biological Research It is used in studying enzyme inhibition and protein interactions, offering insights into cellular mechanisms.

N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide has potential biological activities, especially in pharmacology and medicinal chemistry. The compound features a pyrrole-derived structure, known for diverse biological activities.

Antimicrobial Activity

Pyrrole compounds can inhibit the growth of bacterial strains like Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide against Staphylococcus aureus, exhibiting a minimum inhibitory concentration (MIC) of 32 µg/mL, which indicates moderate antimicrobial activity compared to standard antibiotics.

Anticonvulsant Activity

This compound has been evaluated for anticonvulsant activity in animal models. Studies using the maximal electroshock (MES) test have demonstrated that certain derivatives can significantly reduce seizure activity. The presence of the pyrrole moiety is believed to enhance binding to neuronal voltage-sensitive sodium channels, which are critical in seizure propagation.

Case Study 2: Anticonvulsant Screening

In a controlled study using MES models in rodents, N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide was administered at doses ranging from 30 to 300 mg/kg. Results showed a significant reduction in seizure duration at higher doses (100 mg/kg), suggesting potential for development as an anticonvulsant agent.

Cytotoxicity and Cancer Research

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, compounds with similar structures have been shown to inhibit cell proliferation in human lung carcinoma (A549) and cervical carcinoma (HeLa) cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Structural FeatureEffect on Activity
Presence of 2,5-dioxo groupEnhances antimicrobial properties
Substitution on phenyl ringModulates cytotoxicity against cancer cells
Alkyl chain lengthInfluences anticonvulsant efficacy

Mechanism of Action

The mechanism of action of 2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets within cells. The pyrrole ring can intercalate with DNA, disrupting its replication and transcription processes. Additionally, the compound can inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

  • 4-(1H-Pyrrol-1-yl)benzoic acid
  • 2-(1H-Pyrrol-1-yl)aniline
  • N-(4-(1H-Pyrrol-1-yl)phenyl)acetamide

Comparison: 2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to 4-(1H-Pyrrol-1-yl)benzoic acid, it has an acetamide group that enhances its solubility and potential biological activity. Compared to 2-(1H-Pyrrol-1-yl)aniline, it has a phenylacetamide moiety that may contribute to its stability and reactivity .

Biological Activity

2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12_{12}H12_{12}N2_2O
  • Molecular Weight : Approximately 216.24 g/mol

The presence of the pyrrole ring and the acetamide functional group are significant for its biological activity. The pyrrole moiety is known for its role in various pharmacological effects, while the acetamide group contributes to the compound's reactivity and solubility in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, pyrrole derivatives have shown effectiveness against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on various cancer cell lines, including breast cancer cells. Studies suggest that these compounds may induce apoptosis in cancer cells through multiple pathways, including the inhibition of key enzymes involved in cell proliferation.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for protecting against cellular damage and may contribute to its anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against Staphylococcus aureus (MIC: 3.12 - 12.5 µg/mL)
AnticancerCytotoxic effects on breast cancer cell lines
AntioxidantScavenging DPPH radicals
AnticonvulsantPotential activity observed in animal models

Case Study: Anticancer Activity

In a study assessing the anticancer properties of various pyrrole derivatives, this compound was found to significantly inhibit the growth of human glioblastoma U-87 cells. The study utilized an MTT assay to evaluate cell viability, revealing that the compound induced apoptosis at concentrations as low as 10 µM .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of pyrrole-containing compounds. The study demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The results highlighted its potential as a lead compound for developing new antibacterial agents .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its moderate lipophilicity. This property enhances its bioavailability and potential therapeutic efficacy.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used for 2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide, and how can reaction parameters be systematically optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between pyrrole derivatives and acetamide precursors, analogous to methods for structurally related compounds like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide . Optimization can employ Design of Experiments (DOE) principles, such as factorial design, to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a 2^k factorial design (where k = number of variables) reduces experimental runs while identifying critical factors . Reaction yield and purity should be monitored via HPLC or NMR to validate improvements.

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the pyrrole-phenyl-acetamide backbone, particularly through aromatic proton signals and carbonyl group identification (δ ~165-175 ppm for amide C=O) . Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Cross-referencing with computational spectral databases (e.g., mzCloud) enhances accuracy .

Q. How can researchers initially evaluate the compound’s potential in medicinal chemistry or materials science?

  • Methodological Answer : For medicinal applications, conduct in vitro assays targeting enzymes or receptors linked to diseases (e.g., kinase inhibition assays) . In materials science, evaluate thermal stability via Thermogravimetric Analysis (TGA) and photophysical properties using UV-Vis spectroscopy. Comparative studies with analogs (e.g., 2-chloro-N-pyrazolyl acetamides) can highlight substituent effects on activity or material performance .

Advanced Research Questions

Q. How can computational tools predict reactivity or biological interactions of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., Density Functional Theory) model electronic properties and reaction pathways, identifying plausible intermediates or transition states . Molecular docking simulations (using software like AutoDock Vina) predict binding affinities to biological targets. For example, docking the acetamide moiety into enzyme active sites can prioritize targets for experimental validation .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or compound purity. Implement standardized protocols (e.g., IC50 determination under consistent pH/temperature) and validate findings via orthogonal assays (e.g., SPR for binding affinity vs. functional assays). Meta-analysis of published data, weighted by experimental rigor, can identify consensus trends .

Q. How to design multi-variable experiments for structure-activity relationship (SAR) studies?

  • Methodological Answer : Use Response Surface Methodology (RSM) to map interactions between structural variables (e.g., substituent electronegativity, steric bulk) and biological activity. For example, a Central Composite Design (CCD) optimizes substituent combinations while minimizing synthesis efforts. Statistical tools (e.g., ANOVA) isolate significant variables .

Q. What best practices integrate experimental data with computational models for derivative design?

  • Methodological Answer : Develop Quantitative Structure-Activity Relationship (QSAR) models using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts. Validate predictions by synthesizing top-ranked derivatives and testing activity. Machine learning algorithms (e.g., Random Forest) can prioritize novel scaffolds from virtual libraries .

Properties

CAS No.

33061-44-8

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-(4-pyrrol-1-ylphenyl)acetamide

InChI

InChI=1S/C12H12N2O/c13-12(15)9-10-3-5-11(6-4-10)14-7-1-2-8-14/h1-8H,9H2,(H2,13,15)

InChI Key

VHAODFHLTRFTFG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CC(=O)N

Origin of Product

United States

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